1,3-Dibromo-1,3-diphenyl-1,3-disiletane
Description
Structure
3D Structure
Properties
CAS No. |
61739-77-3 |
|---|---|
Molecular Formula |
C14H14Br2Si2 |
Molecular Weight |
398.24 g/mol |
IUPAC Name |
1,3-dibromo-1,3-diphenyl-1,3-disiletane |
InChI |
InChI=1S/C14H14Br2Si2/c15-17(13-7-3-1-4-8-13)11-18(16,12-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
LVSBZQVSDLBKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si](C[Si]1(C2=CC=CC=C2)Br)(C3=CC=CC=C3)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Dibromo 1,3 Diphenyl 1,3 Disiletane
Precursor Synthesis and Functionalization Strategies for Silicon-Containing Building Blocks
The assembly of the target 1,3-disiletane framework is contingent on the availability of appropriately functionalized organosilane precursors. The key building blocks for 1,3-Dibromo-1,3-diphenyl-1,3-disiletane are organosilanes bearing both phenyl and bromo substituents. The synthesis of these precursors involves strategic halogenation and arylation of silicon centers.
Synthesis of Halogenated Organosilanes
Halogenated organosilanes are pivotal intermediates in organosilicon chemistry, serving as versatile precursors for further functionalization. thieme-connect.de The formation of silicon-halogen bonds can be achieved through several established methodologies.
One common approach is the direct synthesis, where elemental silicon reacts with an aryl halide, such as bromobenzene, at elevated temperatures in the presence of a catalyst to produce phenylhalosilanes. thieme-connect.de Another versatile method involves the cleavage of a Si-H bond in a hydridosilane with a halogenating agent. For instance, reacting a phenyl-substituted silane (B1218182) (PhSiH3) with a halide or halogen (e.g., HBr or Br2) can selectively produce the corresponding bromosilane (B8379080). google.com
Furthermore, halogen exchange provides a valuable route for converting readily available chloroorganosilanes into their bromo or iodo counterparts. thieme-connect.de This nucleophilic displacement is often facilitated by metal bromide salts, such as sodium bromide or magnesium bromide. For sterically hindered silanes, a two-step process involving conversion to a (phenylselanyl)silane intermediate followed by treatment with bromine can yield the desired bromosilane in excellent yields. thieme-connect.de
A summary of common halogenation methods is presented below.
| Method | Reactants | Key Features |
| Direct Synthesis | Elemental Silicon, Aryl Halide | Industrial scale, high temperatures required. |
| Hydrosilane Halogenation | Organosilane (R-SiH), Halogen (X2) or HX | Selective halogenation is possible. google.com |
| Halogen Exchange | Chloroorganosilane, Metal Bromide (e.g., NaBr) | Converts accessible chlorosilanes to bromosilanes. thieme-connect.de |
| Via Phenylselanyl Intermediate | Chloroorganosilane, Diphenyl Diselenide, Br2 | Effective for sterically hindered substrates. thieme-connect.de |
Approaches for Introducing Phenyl Substituents onto Silicon Centers
The introduction of phenyl groups onto a silicon atom is a critical step in forming the precursors for this compound. The presence of phenyl substituents significantly influences the electronic properties and steric profile of the final molecule, enhancing its thermal stability. mdpi.comresearchgate.net
The most prevalent laboratory-scale method involves the reaction of a silicon halide, such as silicon tetrabromide (SiBr4), with an organometallic phenylating agent. Phenylmagnesium bromide (a Grignard reagent) or phenyllithium (B1222949) are commonly used to displace one or more halogen atoms on the silicon center with a phenyl group. The stoichiometry of the organometallic reagent can be controlled to achieve the desired degree of phenylation.
Another powerful technique is the palladium-catalyzed Hiyama cross-coupling reaction, which couples organohalides with organosilanes. thermofishersci.in This method is advantageous due to the low toxicity and high stability of organosilane reagents. thermofishersci.in For example, a bromophenylsilane could be coupled with another aromatic compound, or conversely, an aryl halide could be coupled with a silylating agent.
The table below outlines primary methods for the phenylation of silicon centers.
| Method | Silicon Source | Phenylating Agent | Key Features |
| Organometallic Alkylation | Silicon Halide (e.g., SiBr4) | Phenyl Grignard (PhMgBr) or Phenyllithium (PhLi) | Highly versatile and widely used in laboratory synthesis. |
| Hiyama Cross-Coupling | Organohalide | Organosilane | Palladium-catalyzed; offers good functional group tolerance. thermofishersci.in |
| Direct Synthesis | Elemental Silicon | Phenyl Halide | Primarily used for industrial production of phenylchlorosilanes. thieme-connect.de |
Key Synthetic Routes to 1,3-Disiletane Scaffolds
The construction of the four-membered 1,3-disiletane ring is a synthetic challenge due to inherent ring strain. Methodologies generally rely on intramolecular cyclization of difunctional precursors or intermolecular cycloaddition reactions.
Cyclization Reactions for Four-Membered Ring Formation
The formation of a 1,3-disiletane ring via cyclization typically involves an intramolecular reaction of a linear precursor containing two silicon atoms separated by a carbon-based linker. For example, a 1,3-dihalo-1,3-disilapropane derivative could undergo reductive cyclization in the presence of an alkali metal to form the Si-Si bond necessary to close the ring.
While less common for 1,3-disiletanes, theoretical studies on the decomposition of these rings suggest that the reverse reaction, a [2+2] cycloreversion, can occur, indicating the thermodynamic feasibility of forming the ring from two silene (R2Si=CH2) fragments. researchgate.net However, controlling the intermolecular dimerization of transient silenes to selectively form the 1,3-disiletane over other cyclic or linear oligomers is exceptionally challenging.
Disilene-Based Annulation and Cycloaddition Reactions
A more contemporary and powerful approach to constructing four-membered silicon-containing rings involves the use of disilenes (R2Si=SiR2), which are stable analogues of alkenes containing a silicon-silicon double bond. illinois.edu These species can undergo cycloaddition reactions with various unsaturated substrates. researchgate.net
Specifically, a [2+2] cycloaddition reaction between a disilene and an alkene or alkyne is a well-established method for synthesizing 1,2-disilacyclobutanes and 1,2-disilacyclobutenes, respectively. rsc.orgcore.ac.uk This reaction involves the formation of two new silicon-carbon single bonds, creating the four-membered ring in a single step. To construct the 1,3-disiletane skeleton, one could envision a [2+2] cycloaddition between a disilene and a reagent that provides a single carbon atom to the ring, though this is less common than reactions with alkenes. A more plausible route related to this chemistry is the head-to-tail dimerization of a silene (R2Si=CR'2), which is known to produce 1,3-disilacyclobutanes.
The reactivity of disilenes in these cycloadditions is heavily influenced by the steric bulk of the substituents on the silicon atoms, which are necessary to stabilize the Si=Si double bond. illinois.edu
The design of reactants in disilene cycloadditions is crucial for controlling the outcome and regioselectivity of the reaction. The electronic and steric properties of the substituents on both the disilene and the unsaturated partner dictate the feasibility and mechanism of the cycloaddition. For instance, reactions between unsymmetrically substituted disilenes and alkynes show a strong dependence on the nature of the substituents, which can influence whether the reaction proceeds via a concerted or stepwise diradical mechanism. core.ac.uk
Stereochemical control is a significant aspect of these reactions. Thermal [2+2] cycloadditions of disilenes with alkynes have been shown to proceed in a stereoselective but not entirely stereospecific manner, suggesting a stepwise radical mechanism. oup.com In such a mechanism, an initial bond formation leads to a diradical intermediate, which can undergo conformational changes before ring closure, potentially leading to a mixture of stereoisomers. The final stereochemistry of the cycloadduct is therefore a result of the relative rates of bond rotation and ring closure in this intermediate. Careful selection of bulky substituents can restrict bond rotation and enhance the stereoselectivity of the reaction.
Mechanochemical Synthetic Approaches to Organosilanes
Mechanochemistry has emerged as a significant advancement in green chemistry, offering an alternative to traditional solvent-based syntheses. This approach utilizes mechanical energy, typically through ball milling, to initiate and sustain chemical reactions in a solvent-free or low-solvent environment. acs.org The energy provided by the milling process can drive reactions between solid-state reactants, often leading to faster reaction times, reduced waste, and access to products that may be difficult to obtain through conventional methods. acs.org
In the field of organosilicon chemistry, mechanochemical methods have been successfully applied to the formation of carbon-silicon bonds. A notable example is the Barbier-type reaction, where aryl halides and chlorosilanes can be coupled in the presence of magnesium under ball-milling conditions to produce arylsilanes. researchgate.net This technique avoids the need to pre-form sensitive organometallic reagents and the use of flammable solvents, representing a more direct and sustainable route to organosilanes. researchgate.netresearchgate.net The application of mechanochemistry is particularly advantageous for reactions involving air- and moisture-sensitive reagents, as the solid-state nature of the reaction can offer a degree of protection. researchgate.net
The key advantages of mechanochemical synthesis in the context of organosilanes are summarized in the table below.
| Feature | Description | Benefit |
| Solvent-Free | Reactions are conducted with minimal or no organic solvents. | Reduces chemical waste, lowers environmental impact, and improves safety. acs.org |
| Rapid Processing | Mechanical energy transfer can lead to significantly shorter reaction times compared to solution-based methods. acs.org | Increases process efficiency and throughput. |
| Energy Efficiency | Direct energy input into reactants can be more efficient than heating large volumes of solvent. | Lowers energy consumption and operational costs. |
| Novel Reactivity | Can enable reactions that are difficult to achieve in solution, potentially leading to new molecular structures. | Expands the scope of accessible organosilicon compounds. |
Specific Methodologies for the Introduction of Bromo and Phenyl Substituents into the Disiletane Core
The synthesis of this compound requires precise methods for introducing both the halogen (bromo) and the organic (phenyl) substituents onto the four-membered silicon-carbon ring. This involves distinct strategic steps: direct halogenation of silicon centers and arylation reactions.
Direct halogenation is a fundamental transformation in organosilicon chemistry for converting silicon-hydrogen (Si-H) or silicon-silicon (Si-Si) bonds into silicon-halogen (Si-X) bonds. The Si-X bond is a critical functional group, as its reactivity allows for subsequent nucleophilic substitution and further molecular elaboration. shashwatpublication.com
The direct bromination of a disiletane precursor containing Si-H bonds can be achieved using free halogens, such as elemental bromine (Br₂). lkouniv.ac.in This reaction is typically performed in an inert solvent like carbon tetrachloride at low temperatures (e.g., 0 °C) to control reactivity. lkouniv.ac.in A key feature of this process is that it generally proceeds with retention of configuration at the silicon center and results in monosubstitution, providing a controlled method for introducing a single bromine atom per reactive site. lkouniv.ac.in
The reactivity of silicon-halogen bonds is influenced by both the halogen and steric factors. The Si-Br bond is generally less reactive towards nucleophiles than the Si-Cl bond. nih.govacs.org Steric hindrance around the silicon atom can also play a significant role in the rate of reaction, with bulkier substituents slowing down the process. nih.govacs.org This principle is crucial when considering the halogenation of a substituted disiletane ring.
Table of Direct Bromination Parameters
| Reagent | Typical Conditions | Key Characteristics |
|---|---|---|
| Elemental Bromine (Br₂) | 0 °C in CCl₄ | Monosubstitution, retention of configuration at silicon. lkouniv.ac.in |
The introduction of phenyl groups onto the disiletane core is typically accomplished by forming a carbon-silicon bond. This can be achieved by reacting a halodisiletane precursor, such as a 1,3-dibromo-1,3-disiletane intermediate, with a suitable phenylating agent.
A classic and robust method involves the use of organometallic reagents. lkouniv.ac.in Specifically, Grignard reagents (e.g., phenylmagnesium bromide, PhMgBr) or organolithium compounds (e.g., phenyllithium, PhLi) are highly effective for this transformation. lkouniv.ac.innih.gov In this approach, the nucleophilic phenyl anion attacks the electrophilic silicon center of the Si-Br bond, displacing the bromide and forming the desired Si-Ph bond. The high reactivity of these organometallic reagents necessitates the use of anhydrous, inert atmospheres and etheral solvents like THF or diethyl ether.
More advanced methodologies include transition-metal-catalyzed cross-coupling reactions. The Hiyama coupling, for instance, utilizes a palladium catalyst to couple an organosilane with an organic halide. thermofishersci.in While often used to functionalize organic halides, the principles can be adapted for the arylation of halosilyl groups. These catalytic methods often exhibit high functional group tolerance but may require careful optimization of catalysts, ligands, and reaction conditions. organic-chemistry.orgnih.gov
Comparison of Arylation Methodologies
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Grignard/Organolithium | PhMgBr or PhLi on a bromo-disiletane | High yield, well-established, readily available reagents. lkouniv.ac.inzmsilane.com | Requires strict anhydrous and inert conditions; sensitive to many functional groups. |
| Wurtz-type Coupling | Chlorobenzene, Sodium Metal | Can be used to directly phenylate chlorodisilanes. google.com | Requires high temperatures and reactive metals; can lead to side products. |
| Palladium-Catalyzed Coupling | Phenyl-organosilane, Pd catalyst, activator (e.g., F⁻) | High functional group tolerance, milder conditions possible. thermofishersci.in | Catalyst and ligand cost, requires optimization. |
Controlled Synthesis and Purity Considerations in Disiletane Formation
The synthesis of the 1,3-disiletane (or 1,3-disilacyclobutane) ring is challenging due to its inherent ring strain. This strain makes the four-membered ring susceptible to ring-opening reactions, particularly polymerization, which is a primary concern for achieving high purity of the desired cyclic compound. google.com
One effective synthetic route to the disiletane core is the pyrolysis of specific acyclic precursors, such as alkoxytrisilaalkanes, at high temperatures (400–800 °C). This method proceeds through the formation of reactive silene intermediates which then dimerize. It has the advantage of producing relatively clean product mixtures that can be purified by distillation. google.com Other classical methods, such as the coupling of chloromethylchlorosilanes with alkali metals or magnesium, are also employed but can be less clean. google.com
Control over the reaction conditions is paramount to prevent undesired side reactions. The 1,3-disilacyclobutane ring can be readily opened by heat, light, or various transition metal catalysts, leading to the formation of polycarbosilanes. google.comrpi.edu Therefore, the choice of catalyst and reaction temperature is critical to favor ring formation and closure over polymerization.
Furthermore, when working with substituted disiletanes, the stability of the substituents themselves must be considered. For example, the synthesis and subsequent reactions of phenyl-substituted disilacyclobutanes can be complicated by the cleavage of the silicon-phenyl bond under harsh conditions, such as in the presence of strong acids or certain halogens, leading to impurities. rsc.org Purity control, therefore, involves a multi-faceted approach: selecting a synthetic route that minimizes side products, carefully controlling reaction parameters to avoid ring-opening, and employing purification techniques like distillation or chromatography to isolate the target molecule.
Summary of Purity Challenges and Control Strategies
| Challenge | Description | Control Strategy |
|---|---|---|
| Ring-Opening Polymerization (ROP) | The strained four-membered ring can readily open to form linear polymers. google.com | Careful selection of catalyst, control of temperature, use of non-equilibrium polymerization conditions. google.comresearchgate.net |
| Formation of Side Products | Synthesis via metal-mediated coupling can generate a mixture of cyclic and linear oligomers. | Pyrolysis of tailored precursors can offer cleaner reactions; purification by distillation. google.com |
| Si-Phenyl Bond Cleavage | Phenyl groups can be cleaved from silicon under strongly acidic or certain halogenating conditions. rsc.org | Use of mild reagents and reaction conditions for subsequent functionalization steps. |
| Stereoisomer Control | Substituted disiletanes can exist as cis and trans isomers. | Diastereoselective synthetic routes may be required to control the stereochemistry of the final product. nih.govnih.gov |
Elucidation of Reactivity and Reaction Mechanisms of 1,3 Dibromo 1,3 Diphenyl 1,3 Disiletane
Thermal Reaction Pathways of Disiletanes
The thermal behavior of 1,3-disiletanes is characterized by ring-opening reactions, rearrangements, and decomposition, driven by the release of ring strain. While specific experimental studies on the thermolysis of 1,3-dibromo-1,3-diphenyl-1,3-disiletane are not extensively documented, theoretical studies on the parent 1,3-disilacyclobutane provide a foundational understanding of the potential reaction pathways.
Theoretical calculations on 1,3-disilacyclobutane suggest that its thermal decomposition likely proceeds through a stepwise mechanism rather than a concerted one. The initial step involves the homolytic cleavage of one silicon-carbon bond to form a 1,4-diradical intermediate. This diradical is a key species that can dictate the subsequent reaction pathways.
For this compound, a similar initial C-Si bond cleavage would lead to a diradical intermediate stabilized by the phenyl groups. From this intermediate, two primary decomposition pathways can be envisioned:
Cycloreversion: The diradical can undergo cleavage of the second C-Si bond, leading to the formation of two molecules of a silene, specifically bromo(phenyl)silene. This pathway is analogous to the cycloreversion of cyclobutanes to form two alkene molecules.
Rearrangement: The diradical intermediate could also undergo intramolecular rearrangements. For instance, a 1,3-hydrogen shift from a carbon to a silicon atom could lead to the formation of a silyl-substituted silene.
The presence of bulky and electronically active phenyl and bromo substituents on the silicon atoms would be expected to influence the activation barriers and the relative rates of these competing pathways compared to the unsubstituted 1,3-disilacyclobutane.
The thermal stability of the 1,3-disiletane ring is intrinsically linked to the bond dissociation energies (BDEs) of the bonds constituting the ring. The key bonds involved are the silicon-silicon (Si-Si) and silicon-carbon (Si-C) bonds.
In general, Si-Si single bonds are weaker than C-C single bonds, and Si-C bonds are also weaker than C-C bonds. The strain within the four-membered ring of a disiletane further weakens these bonds, making them susceptible to thermal cleavage.
Table 1: General Bond Dissociation Energies (BDEs) of Relevant Bonds
| Bond | Typical BDE (kJ/mol) |
| Si-Si | ~226 |
| Si-C | ~301 |
| C-C | ~348 |
| Si-H | ~323 |
| C-H | ~413 |
| Si-Br | ~356 |
Note: These are average values and can vary depending on the specific molecular environment.
Photochemical Reaction Pathways of Disiletanes
Photochemical activation provides an alternative route to induce reactions in disiletanes, often leading to different intermediates and products compared to thermal pathways. The absorption of ultraviolet (UV) light can promote the molecule to an electronically excited state, where the bonding situation is significantly different from the ground state.
The photochemistry of organosilicon compounds, particularly cyclic silanes, is a rich field. Upon photoexcitation, 1,3-disiletanes can undergo ring-opening reactions. For this compound, the phenyl groups act as chromophores, facilitating the absorption of UV light.
The excited state of the molecule may undergo efficient intersystem crossing to a triplet state or react directly from the singlet excited state. The primary photochemical process is expected to be the cleavage of a Si-C or Si-Si bond. Given the relative bond strengths, the Si-Si bond, if present in a 1,2-disiletane, would be a likely candidate for cleavage. In the case of the 1,3-disiletane ring, Si-C bond cleavage is also a highly probable event.
The photolysis of cyclosilanes is a known method for the generation of highly reactive silylenes (R₂Si:), which are the silicon analogues of carbenes. In the case of this compound, photochemical cleavage of the ring could lead to the formation of bromo(phenyl)silylene.
A plausible mechanism involves the initial homolytic cleavage of a Si-C bond to form a diradical, similar to the thermal pathway. However, from the excited state, this diradical can undergo further fragmentation. Cleavage of the opposite Si-C bond could lead to the extrusion of a silylene and the formation of a silirane (a three-membered ring containing one silicon atom), which itself may be photochemically unstable. Alternatively, cleavage of the adjacent Si-C bond could lead to the formation of two silene molecules.
The photolysis of phenyl-substituted polysilanes is a well-established route to silylenes, suggesting that the phenyl groups in this compound would facilitate such photochemical pathways. The intermediate silylenes are highly reactive and can be trapped by various reagents, such as alcohols or dienes, providing evidence for their formation.
Reactivity Involving Silicon-Bromine Bonds
The silicon-bromine (Si-Br) bonds in this compound are also sites of reactivity. The Si-Br bond is polar, with the silicon atom being electrophilic and the bromine atom being a good leaving group.
This bond is susceptible to nucleophilic attack. Reactions with nucleophiles such as water, alcohols, or Grignard reagents would lead to the substitution of the bromine atoms. For example, hydrolysis would replace the bromine atoms with hydroxyl groups, leading to the corresponding disilanol.
Under thermal or photochemical conditions, the Si-Br bond can also undergo homolytic cleavage to generate a silyl (B83357) radical and a bromine radical. The energy required for this process is comparable to that of Si-C bond cleavage. However, in the context of the strained disiletane ring, ring-opening reactions are generally considered to be the more favorable initial pathways under thermal or photochemical stress. The reactivity of the Si-Br bond is more likely to be exploited in subsequent reactions of the ring-opened intermediates or in reactions under non-energetic conditions with appropriate nucleophilic or radical reagents.
Reactivity Involving Silicon-Carbon (Phenyl) Bonds
While the Si-Br bonds are the most reactive sites, the silicon-phenyl bonds in this compound can also participate in chemical transformations, albeit under more forcing conditions.
The cleavage of the Si-C(aryl) bond typically requires strong electrophiles or nucleophiles. For instance, treatment with strong acids like triflic acid can lead to protodesilylation, where the phenyl group is replaced by a hydrogen atom. Conversely, strong bases or certain organometallic reagents can also induce cleavage of the Si-Ph bond. researchgate.net
In some cases, the cleavage can be achieved with halogens, such as bromine or iodine, in the presence of a Lewis acid catalyst. rsc.org This reaction results in the formation of a bromophenyl group and a new Si-Br bond. The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on the phenyl ring.
Under certain conditions, this compound and its derivatives can undergo intramolecular rearrangements. One such rearrangement involves the migration of a phenyl group from a silicon atom to an adjacent atom, often a carbon or another silicon atom. These rearrangements are typically driven by the formation of a more stable intermediate or product.
For example, in the presence of a strong Lewis acid, a phenyl group might migrate to an adjacent silicon atom, leading to a skeletal rearrangement of the disiletane ring. Such rearrangements, while not common, can provide access to novel silicon-containing ring systems that are not easily accessible through direct synthesis.
Ring-Opening and Ring-Expansion Reactions of the 1,3-Disiletane Core
The four-membered 1,3-disiletane ring is strained, and this ring strain can be a driving force for ring-opening and ring-expansion reactions. These reactions provide a pathway to linear silicon-containing polymers or larger, less-strained silicon heterocycles.
Ring-opening polymerization (ROP) of 1,3-disiletane derivatives can be initiated by various catalysts, including anionic, cationic, and transition metal complexes. The polymerization proceeds via the cleavage of the Si-C bonds in the ring, leading to the formation of linear polysilacarbosilanes. The properties of the resulting polymer can be tuned by the nature of the substituents on the silicon atoms.
Ring-expansion reactions can occur when the disiletane ring reacts with reagents that can insert into the ring. For example, reaction with certain carbenes or silylenes can lead to the formation of five- or six-membered silicon-containing heterocycles. These reactions offer a route to a diverse range of silicon-based cyclic structures with potential applications in materials science and medicinal chemistry. rsc.org
Role of External Reagents in Ring Transformation
The four-membered disilacyclobutane ring is susceptible to cleavage by various reagents due to ring strain. While specific studies on this compound are limited, the reactivity of analogous 1,3-disilacyclobutanes provides insights into its expected behavior. For instance, related compounds such as 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane undergo ring-opening reactions when treated with halogens, hydrogen halides, lithium aluminum hydride, sodium hydroxide, or sulfuric acid. rsc.org
It is anticipated that this compound would exhibit similar reactivity. Nucleophilic attack at the silicon atoms or electrophilic attack on the Si-C bonds of the ring can initiate ring opening. The presence of the electron-withdrawing bromine atoms would likely enhance the electrophilicity of the silicon centers, making them more susceptible to nucleophilic attack.
Table 1: Expected Ring-Opening Reactions with External Reagents
| Reagent | Expected Product Type | Plausible Mechanism |
| Organolithium Reagents (RLi) | Disilylated alkane | Nucleophilic attack of the carbanion on silicon, followed by cleavage of a Si-C bond in the ring. |
| Grignard Reagents (RMgX) | Disilylated alkane | Similar to organolithium reagents, involving nucleophilic attack on silicon. |
| Metal Hydrides (e.g., LiAlH₄) | Dihydridodisilylalkane | Nucleophilic attack of the hydride ion on the silicon atom, leading to ring cleavage. rsc.org |
| Halogens (e.g., Cl₂, Br₂) | Dihaloalkyldisilane | Electrophilic attack on the Si-C bond, leading to ring opening and addition of the halogen across the resulting 1,3-disilylpropane framework. rsc.org |
It is important to note that reactions with halogens and hydrogen halides on phenyl-substituted disilacyclobutanes can be complicated by the cleavage of the silicon-phenyl bond. rsc.org
Reactions with Reactive Species and 1,3-Dipolar Systems
The strained Si-C bonds and the potential for the silicon atoms to exhibit unique reactivity make this compound a candidate for reactions with various reactive species.
Insertion Reactions into Si-Si Bonds
While this compound does not possess a direct Si-Si bond within its four-membered ring, the concept of insertion reactions is highly relevant to organosilicon chemistry. Insertion reactions into Si-Si bonds of disilanes and cyclopolysilanes are well-documented. For instance, palladium(0) complexes can catalyze the insertion of carbenes, generated from N-tosylhydrazones, into Si-Si bonds to form geminal bis(silanes). researchgate.net Sulfur has also been shown to insert into the Si-Si bonds of permethylpolysilanes at elevated temperatures. doi.org
Although direct Si-Si bond insertion is not applicable to the monomeric disiletane, analogous insertion reactions into the strained Si-C bonds of the ring could be envisaged. For example, sulfur trioxide has been shown to insert into the Si-CH₂ bond of 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane. This suggests that small molecules could potentially insert into the endocyclic bonds of this compound, leading to ring expansion.
Table 2: Hypothetical Insertion Reactions into the Disiletane Ring
| Inserting Species | Potential Product |
| Carbene (:CR₂) | Five-membered silacyclopentane (B13830383) derivative |
| Silylene (:SiR₂) | Five-membered disilacyclopentane derivative |
| Sulfur (S) | Five-membered thiasilacyclopentane derivative |
These hypothetical reactions would depend on the specific reaction conditions and the nature of the inserting species.
Cycloaddition Reactions with Diverse Dipolarophiles
The reactivity of unsaturated silicon compounds in cycloaddition reactions is an area of active research. While this compound is a saturated ring system, it could potentially serve as a precursor to reactive intermediates that undergo cycloaddition. For instance, dehalogenation of the starting compound could theoretically generate a transient disilene or a related unsaturated species, which could then react with dipolarophiles.
The reactions of stable disilynes with alkynes are known to produce 1,2-disilabenzenes via cycloaddition pathways. researchgate.net Although generating a disilyne from this compound would be a challenging transformation, it highlights the potential for cycloaddition chemistry in related systems.
More plausibly, the strained ring system itself might undergo reactions with highly reactive dipolarophiles under specific conditions, although such reactivity has not been explicitly reported for this compound. The general field of 1,3-dipolar cycloadditions involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. While the disiletane itself is not a 1,3-dipole, its reaction products under certain conditions could potentially generate species that participate in such reactions.
Further experimental and theoretical studies are necessary to fully elucidate the cycloaddition reactivity of this compound and its derivatives.
Computational and Theoretical Investigations of 1,3 Dibromo 1,3 Diphenyl 1,3 Disiletane
Quantum Chemical Computational Studies on Organosilicon Compounds
Quantum chemical calculations have become an indispensable partner in the study of complex molecules. aps.org For organosilicon compounds, particularly those with strained ring systems or reactive moieties like silicon-halogen bonds, methods such as Ab Initio molecular orbital theory, Density Functional Theory (DFT), and Time-Dependent DFT (TDDFT) offer profound insights into their behavior at a molecular level.
Ab initio molecular orbital methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. These "first-principles" approaches, such as Hartree-Fock (HF) theory and post-HF methods like Møller-Plesset (MP) perturbation theory, are fundamental for analyzing the electronic structure of molecules like 1,3-Dibromo-1,3-diphenyl-1,3-disiletane. bohrium.comyoutube.com
The primary application of ab initio methods is to solve the electronic Schrödinger equation to yield wave functions and energy levels for a given molecule. mdpi.com The molecular orbitals are typically constructed as a linear combination of atomic orbitals (LCAO), using a predefined set of mathematical functions known as a basis set. youtube.com For organosilicon compounds, basis sets that include polarization and diffuse functions (e.g., 6-31G* or cc-pVDZ) are essential to accurately describe the electron distribution around the larger silicon atoms and electronegative bromine atoms. bohrium.com
For this compound, ab initio calculations would be used to:
Determine the ground-state electronic energy.
Describe the composition and energy levels of the molecular orbitals.
Calculate the electron density distribution, which reveals how electrons are shared between atoms and identifies regions of positive or negative electrostatic potential.
Provide a foundational electronic structure that can be further refined with more advanced methods to account for electron correlation.
While ab initio methods can be computationally intensive, they provide a rigorous framework for understanding the fundamental electronic nature of complex silicon-based molecules. youtube.comrsc.org
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Unlike wave function-based ab initio methods, DFT calculates the total energy of a molecule based on its electron density. scispace.com Functionals such as B3LYP are commonly used for these calculations. researchgate.netdoaj.org
A primary use of DFT is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation, known as the equilibrium geometry. doaj.org For this compound, this process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles of the four-membered disiletane ring and its substituents. Theoretical studies on related 1,3-disilacyclobutane systems have shown that the four-membered ring is typically puckered, and DFT calculations can precisely quantify this puckering angle and the energy barrier to the ring becoming planar. researchgate.net
The accuracy of DFT allows for the reliable prediction of thermochemical properties, including enthalpies of formation and reaction energies. researchgate.net These calculations are essential for assessing the stability of the molecule and the energetic feasibility of its potential reaction pathways.
Below is a table showing representative calculated bond lengths for a related disilacyclobutane, illustrating the type of data obtained from DFT geometry optimization.
| Bond | Calculated Bond Length (Å) at B3LYP/6-311G** |
| Si–C | 1.895 |
| C–H | 1.092 |
| Si–H | 1.488 |
| Data derived from studies on the parent 1,3-disilacyclobutane molecule for illustrative purposes. researchgate.net |
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a powerful tool for studying the excited states of molecules. nih.gov TDDFT is widely used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one without a change in molecular geometry. These energies are fundamental to predicting a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov
For this compound, with its phenyl chromophores, TDDFT calculations would be essential for understanding its photophysical properties. The calculations would identify the nature of the electronic transitions, such as:
π → π* transitions: Localized on the diphenyl substituents.
σ → σ* transitions: Associated with the Si-Si and Si-C bonds of the disiletane ring.
Charge-transfer (CT) transitions: Involving the transfer of electron density between the silicon ring and the phenyl groups.
The choice of functional is critical in TDDFT calculations, as standard functionals can sometimes struggle with describing charge-transfer states accurately. nih.gov By simulating the absorption spectrum, TDDFT provides direct insight into how the molecule interacts with light, which is the first step in any photochemical process. This information is crucial for designing and understanding organosilicon materials for applications in optoelectronics. researchgate.netnih.gov
Analysis of Electronic Structure and Bonding in Disiletanes
The four-membered ring of a disiletane presents a unique electronic environment characterized by ring strain and the specific nature of silicon-silicon and silicon-halogen bonds. Computational analysis provides a detailed picture of the bonding within this framework.
The silicon-halogen bond (Si-Br in this case) is highly polarized due to the difference in electronegativity between silicon and bromine. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and the nature of this bond. mdpi.com Such analyses typically reveal a significant positive charge on the silicon atom and a negative charge on the bromine atom, making the silicon an electrophilic center susceptible to nucleophilic attack. Computational studies on halogen bonding interactions have become a significant field, providing deep insights into the nature of these connections which can be partially covalent. mdpi.comresearchgate.netresearchgate.netnih.gov The strength and reactivity of the Si-Br bond are key determinants of the chemical behavior of this compound.
The table below presents typical bond dissociation energies (BDEs) for related bonds, illustrating the relative strengths that would be computationally investigated.
| Bond | Typical Bond Dissociation Energy (kcal/mol) |
| Si–Si | ~53-77 |
| Si–C | ~88-100 |
| Si–Br | ~87 |
| C–C | ~83-85 |
| Values are representative and vary based on molecular structure. |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. irjweb.com The energy of the HOMO relates to its ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap generally implies high stability and low reactivity. mdpi.com
For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. scispace.com
The HOMO is expected to have significant contributions from the π-orbitals of the phenyl rings and potentially the p-orbitals of the bromine atoms.
The LUMO is likely to be an antibonding σ* orbital, primarily localized along the Si-Br bonds, making these bonds susceptible to cleavage upon accepting electrons.
Understanding the composition of these frontier orbitals allows for the prediction of how the molecule will interact with other reagents. For instance, a nucleophile would likely attack the molecule at the silicon atoms, corresponding to an interaction with the LUMO. An electrophile would most likely interact with the electron-rich phenyl rings, governed by the distribution of the HOMO. This analysis is fundamental to predicting the outcomes of chemical reactions involving the disiletane. irjweb.com
The following table provides an example of HOMO-LUMO energies and the resulting energy gap for a model phenyl-substituted disilane, illustrating the type of data generated by such computational analyses.
| Parameter | Energy (eV) |
| EHOMO | -6.15 |
| ELUMO | -1.02 |
| Energy Gap (ΔE) | 5.13 |
| Illustrative data for a related organosilicon compound. |
Elucidation of Reaction Pathways and Energy Landscapes
Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For 1,3-disiletane systems, several decomposition and rearrangement pathways can be envisaged, and the presence of bromo and diphenyl substituents introduces additional possibilities.
Theoretical investigations into the thermal decomposition of the parent 1,3-disilacyclobutane have revealed several potential reaction pathways, including cycloreversion and ring-opening reactions. nih.gov These studies provide a foundational understanding of the types of intermediates and transition states that may be involved in the reactions of substituted derivatives like this compound.
One of the primary decomposition routes for 1,3-disilacyclobutane is the 2+2 cycloreversion to form two molecules of silene (H₂Si=CH₂). This process can occur through either a concerted or a stepwise mechanism. The concerted pathway involves a single, highly symmetric transition state. In contrast, the stepwise mechanism proceeds through a 1,4-diradical intermediate . nih.gov For the unsubstituted 1,3-disilacyclobutane, computational studies have shown that the stepwise pathway, involving the formation of a diradical, is energetically favored over the concerted route. nih.gov The presence of phenyl groups on the silicon atoms in this compound would likely further stabilize such a diradical intermediate through resonance, potentially making the stepwise mechanism even more favorable.
Another significant pathway identified for the parent system is a ring-opening initiated by a 1,2-hydrogen shift , leading to the formation of an open-chain silylene. This has been found to be the most kinetically and thermodynamically favorable decomposition pathway for 1,3-disilacyclobutane. nih.gov In the case of this compound, analogous rearrangements could occur, although the specific migratory aptitudes of the phenyl and bromo substituents would need to be computationally assessed.
Furthermore, the presence of bromine atoms, which are good leaving groups, could open up additional reaction channels. For instance, ionization of a Si-Br bond could lead to the formation of a silicenium ion intermediate, which could then undergo rearrangement or react with other species. The identification of the transition states associated with these potential pathways is crucial for understanding the reactivity of this substituted disiletane. These transition states are high-energy structures representing the energy barrier that must be overcome for a reaction to proceed.
| Reaction Pathway | Key Intermediates/Transition States | Expected Influence of Substituents |
| Stepwise 2+2 Cycloreversion | 1,4-Diradical Intermediate, Associated Transition States | Phenyl groups stabilize the diradical intermediate. |
| Concerted 2+2 Cycloreversion | Single Symmetric Transition State | Likely higher in energy than the stepwise pathway. |
| Ring-Opening | Silylene Intermediate, Transition State for Rearrangement | Phenyl and bromo groups may influence migratory aptitude. |
| Ionic Pathways | Silicenium Ion Intermediate | Possible due to the presence of bromine as a leaving group. |
For the parent 1,3-disilacyclobutane, the activation barrier for the stepwise 2+2 cycloreversion has been calculated to be significantly lower than that of the concerted pathway, indicating that the stepwise mechanism is kinetically preferred. nih.gov The calculated activation enthalpies (ΔH‡) at 0 K are approximately 66.1 kcal/mol for the stepwise route and 77.3 kcal/mol for the concerted route. nih.gov As mentioned, the phenyl substituents in this compound are expected to lower the activation energy for the stepwise pathway due to stabilization of the diradical intermediate.
The ring-opening pathway initiated by a 1,2-H shift in 1,3-disilacyclobutane has been shown to be both kinetically and thermodynamically the most favorable decomposition route. nih.gov This suggests that reactions involving rearrangements might be more prevalent than simple cycloreversion. For this compound, a comprehensive computational study would be necessary to determine the relative energy barriers of the various possible pathways, taking into account the electronic and steric effects of the bromo and diphenyl substituents.
| Parameter | Unsubstituted 1,3-Disilacyclobutane (Calculated Values) | Anticipated Effect in this compound |
| Activation Enthalpy (Stepwise Cycloreversion) | ~66.1 kcal/mol | Lower due to radical stabilization by phenyl groups. |
| Activation Enthalpy (Concerted Cycloreversion) | ~77.3 kcal/mol | Likely remains a high-energy pathway. |
| Favorability of Ring-Opening | Most favorable pathway | Remains a likely favorable pathway, but the specific mechanism may differ. |
| Thermodynamics of Ring-Opening | Generally exothermic | Expected to be exothermic due to relief of ring strain. |
Conformational Analysis and Molecular Dynamics Simulations
The four-membered ring of 1,3-disiletane is not planar and can exist in puckered conformations. The substituents on the silicon atoms will adopt specific orientations to minimize steric hindrance and electronic repulsion. In this compound, the bulky phenyl groups and the bromine atoms will have preferred pseudo-axial or pseudo-equatorial positions.
Computational studies on related six-membered silicon-containing heterocycles, such as 1,3-dimethyl-3-phenyl-1,3-azasilinane, have shown that the phenyl group can exist in both axial and equatorial conformations, with the equatorial position being generally favored. researchgate.net For the more strained four-membered ring of this compound, the conformational landscape is likely to be more complex. The large steric demand of the phenyl groups may lead to a significant puckering of the ring. The relative orientation of the two phenyl groups (cis or trans) will also lead to different stable conformers. A thorough conformational analysis using quantum chemical methods would be required to determine the global minimum energy structure and the energy differences between various conformers.
Development and Validation of Computational Models for Silicon Heterocycles
The accurate theoretical modeling of silicon heterocycles, particularly strained systems, presents several challenges. The choice of an appropriate computational method and basis set is crucial for obtaining reliable results. Density Functional Theory (DFT) is a popular choice for such studies due to its balance of accuracy and computational cost. However, the performance of different DFT functionals can vary, and it is often necessary to validate the chosen method against higher-level ab initio calculations (like coupled-cluster methods) or experimental data for similar systems.
For strained silicon rings, standard DFT functionals may sometimes struggle to accurately describe the bonding and strain energies. Therefore, the development and validation of computational models specifically tailored for these systems are of great importance. This can involve benchmarking different theoretical methods to assess their accuracy in predicting geometries, vibrational frequencies, and reaction energies for a set of known silicon heterocycles.
The growing field of machine learning and artificial intelligence is also beginning to impact the development of computational models in chemistry. mit.edu In the future, it is conceivable that machine learning potentials could be developed for organosilicon systems, which would allow for large-scale molecular dynamics simulations with an accuracy approaching that of quantum chemical methods.
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds, providing detailed information about the connectivity and chemical environment of silicon and its organic substituents.
²⁹Si NMR for Silicon Connectivity and Chemical Environment
The chemical shift in ²⁹Si NMR is highly sensitive to the nature of the substituents on the silicon atom. For 1,3-Dibromo-1,3-diphenyl-1,3-disiletane, the silicon atoms are part of a four-membered ring and are bonded to a bromine atom, a phenyl group, and two other silicon atoms within the ring.
The ²⁹Si chemical shift is expected to be influenced by several factors:
Ring Strain: Four-membered rings like disiletanes exhibit significant ring strain, which typically shields the silicon nuclei, causing an upfield shift in the ²⁹Si NMR spectrum compared to acyclic analogues.
Electronegativity of Substituents: The presence of an electronegative bromine atom directly attached to the silicon will cause a downfield shift. Conversely, the phenyl group, which can exhibit both inductive and resonance effects, will also influence the chemical shift.
Based on data for related compounds, a hypothetical ²⁹Si NMR chemical shift range can be estimated. For instance, cyclic silanes show a wide range of chemical shifts. The specific value for this compound would provide crucial information about the electronic environment within the strained ring system.
¹H and ¹³C NMR for Organic Substituent Analysis
¹H and ¹³C NMR spectroscopy would be used to characterize the phenyl and methylene (B1212753) bridge protons and carbons in the molecule.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the different carbon atoms. The phenyl carbons would resonate in the aromatic region (typically δ 120-140 ppm), with the ipso-carbon (the carbon directly attached to silicon) showing a characteristic chemical shift. The methylene carbons of the disiletane ring would appear at a higher field. The exact chemical shifts would be sensitive to the substitution on the silicon and the geometry of the ring.
Table 1: Predicted NMR Data for this compound (Hypothetical)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ²⁹Si | (No data available) | - | Si-Br, Si-Ph |
| ¹H | 7.0 - 8.0 | Multiplet | Phenyl protons |
| (No data available) | Singlet/Multiplet | Methylene protons | |
| ¹³C | 120 - 140 | Multiple signals | Phenyl carbons |
| (No data available) | Single signal | Methylene carbons |
Two-Dimensional NMR Techniques for Correlation and Structural Assignment
To unambiguously assign the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques would be essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signals of protons directly attached to carbons, allowing for the definitive assignment of the methylene protons to their corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the connectivity between the phenyl groups and the silicon atoms, as well as the connectivity within the disiletane ring.
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. In the case of the phenyl groups, it would help to assign the ortho, meta, and para protons.
Dynamic NMR for Exchange Processes and Conformation
The four-membered disiletane ring is not planar and can undergo conformational changes, such as ring-puckering. Dynamic NMR spectroscopy is a powerful technique to study these processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange might be slow on the NMR timescale, leading to separate signals for non-equivalent protons or carbons in different conformations. As the temperature increases, the exchange rate increases, causing these signals to broaden and eventually coalesce into a single averaged signal. Analysis of these temperature-dependent spectra can provide thermodynamic and kinetic parameters for the conformational inversion of the disiletane ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Identification of Characteristic Vibrational Modes of the Disiletane Ring and Substituents
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the disiletane ring and its substituents.
Disiletane Ring Vibrations: The four-membered ring is expected to have characteristic ring deformation and stretching modes. These are often found in the low-frequency region of the spectrum.
Phenyl Group Vibrations: The phenyl groups will give rise to several characteristic bands, including C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C stretching vibrations in the aromatic ring (around 1450-1600 cm⁻¹), and C-H out-of-plane bending vibrations (in the 690-900 cm⁻¹ region), which are indicative of the substitution pattern.
Si-C and Si-Br Vibrations: The stretching vibration of the Si-C bond is typically observed in the region of 600-800 cm⁻¹. The Si-Br stretching vibration is expected to appear at a lower frequency, generally in the range of 300-500 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric stretching of the Si-Si bonds within the ring and the symmetric breathing mode of the phenyl rings, which are often weak in the IR spectrum.
Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
| Phenyl C-H stretch | 3000 - 3100 | IR, Raman |
| Phenyl C=C stretch | 1450 - 1600 | IR, Raman |
| Si-C stretch | 600 - 800 | IR, Raman |
| Si-Br stretch | 300 - 500 | IR, Raman |
| Disiletane ring modes | Low frequency region | IR, Raman |
Monitoring of Reaction Progress and Intermediate Detection
To report on the monitoring of reaction progress for the synthesis of this compound, studies employing techniques like in-situ NMR or IR spectroscopy would be required. Such studies would track the disappearance of reactants and the emergence of the final product, potentially identifying transient intermediates. For instance, the formation of the 1,3-disiletane (a type of 1,3-disilacyclobutane) ring could proceed through the dimerization of a reactive silene intermediate (Ph(Br)Si=CH₂). Spectroscopic monitoring would be crucial to detect such short-lived species. However, specific literature detailing these synthetic monitoring studies for this particular compound is not available.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. longdom.orgbioanalysis-zone.com For this compound (C₁₄H₁₄Br₂Si₂), the theoretical exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ²⁸Si). An experimental HRMS measurement would need to match this theoretical value to a precision of parts-per-million (ppm) to unequivocally confirm the molecular formula. No published HRMS data for this compound could be located.
Fragmentation Pattern Analysis for Structural Elucidation
The analysis of how a molecule breaks apart in a mass spectrometer provides a fingerprint that helps to elucidate its structure. For this compound, characteristic fragmentation would be expected. The presence of two bromine atoms would result in a distinctive isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundances of ⁷⁹Br and ⁸¹Br. libretexts.orgyoutube.com Common fragmentation pathways for related organosilicon compounds often involve the loss of substituents from the silicon atom, such as the phenyl or bromo groups, and cleavage of the strained four-membered ring. dtic.mil However, without experimental mass spectra, a detailed analysis of the specific fragmentation pattern for this compound cannot be provided.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique would yield precise data on the geometry of the 1,3-disiletane ring, which is known to be puckered in related structures, as well as the orientation of the phenyl and bromo substituents. researchgate.net
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
A crystallographic study would produce a detailed table of all atomic coordinates, from which precise bond lengths (e.g., Si-C, Si-Br, Si-Phenyl, C-H), bond angles (e.g., C-Si-C within the ring, Br-Si-Phenyl), and dihedral angles (quantifying the ring's pucker) could be derived. cdnsciencepub.comebsco.com This data is fundamental to understanding the steric and electronic properties of the molecule. No crystal structure has been published for this compound.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the individual molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This analysis would identify any significant intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that dictate the crystal packing. mdpi.commdpi.com Understanding these interactions is important for predicting the material's physical properties. As no crystallographic data is available, a discussion of the crystal packing for this specific compound is not possible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
